SC-19220 is a synthetic compound classified as a prostaglandin antagonist. Specifically, it exhibits a high affinity for the prostaglandin E2 (PGE2) receptor subtype EP1, demonstrating competitive antagonism at this receptor. [, , , , ] SC-19220 has been widely utilized in scientific research to investigate the role of PGE2 and its receptors in various physiological and pathological processes. This includes studies related to inflammation, pain, fever, muscle contraction, bone metabolism, and neurotransmission. [, , , , , , , , , , , , , , , , , , , , ]
Detailed synthesis methods for SC-19220 are described in the paper "N-substituted dibenzoxazepines as analgesic PGE2 antagonists." [] This publication outlines the synthesis process, which involves the reaction of 8-Chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid with acetyl hydrazide. The paper provides a detailed description of the experimental procedure, including specific reaction conditions, reagents, and purification techniques.
The provided papers primarily focus on the biological activity and applications of SC-19220 rather than detailed chemical reaction analyses. While the synthesis process is outlined in the paper "N-substituted dibenzoxazepines as analgesic PGE2 antagonists," [] it does not provide an in-depth analysis of the chemical reactions involved. Further investigations would be required to elucidate the specific reaction mechanisms, kinetics, and other relevant parameters.
SC-19220 exerts its effects by competitively binding to the EP1 receptor, thereby preventing the binding of PGE2 to this receptor subtype. [, , , , ] This blockade of EP1 receptor activation leads to the inhibition of downstream signaling pathways associated with various physiological responses. The specific mechanisms by which SC-19220 inhibits these pathways may vary depending on the cell type and physiological process involved.
Inflammation and Pain: SC-19220 has been shown to inhibit inflammatory responses in various models, including carrageenan-induced abscess formation in rats. [] It has also demonstrated analgesic effects in writhing tests in mice, indicating its potential for pain management. []
Fever: Studies in rabbits suggest that SC-19220 can attenuate fever induced by the intraventricular injection of PGE2, although it did not significantly affect fever caused by leucocyte pyrogen. []
Muscle Contraction: SC-19220 has been shown to inhibit contractions induced by PGE2 in various smooth muscle preparations, including guinea pig trachealis, gastric muscles, and ileal longitudinal muscle. [, , , , ] It also inhibits osteoclast formation induced by PGE2 in cell cultures. []
Bone Metabolism: SC-19220 inhibits osteoclast formation induced by 1,25-dihydroxyvitamin D3, interleukin-11, interleukin-6, and parathyroid hormone in cell cultures. []
Neurotransmission: SC-19220 has been used to study the role of PGE2 in modulating neurotransmission in various systems, including rat cerebral cortex, rabbit detrusor muscle, and guinea pig seminal vesicle. [, , , ]
Liver Regeneration: SC-19220 partially attenuates cyclosporine-induced liver regeneration in rats, suggesting a role for PGE2 in this process. []
Other Applications: SC-19220 has also been used to investigate the role of PGE2 in the pupil response of feline eyes, the peristaltic reflex in guinea pig ileum, and the biological behavior of colorectal cancer cells. [, , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: